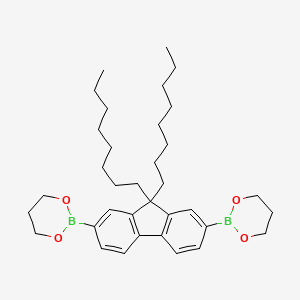

2,2'-(9,9-Dioctil-9H-fluoreno-2,7-diil)bis(1,3,2-dioxaborinano)

Descripción general

Descripción

The compound "2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)" is a derivative of poly(2,7-fluorene), which is a class of polymers known for their photoluminescent properties. These derivatives are synthesized through palladium-catalyzed couplings and exhibit promising characteristics for the fabrication of efficient blue-light-emitting devices due to their high quantum yields and blue emission in solution .

Synthesis Analysis

The synthesis of poly(2,7-fluorene) derivatives, which are closely related to the compound , involves palladium-catalyzed couplings between various 9,9-disubstituted or 9-monosubstituted 2,7-dibromofluorenes and 2,7-bis(4,4,5,5-tetramethyl-

Aplicaciones Científicas De Investigación

Diodos Orgánicos Emisores de Luz (OLED)

Este compuesto se utiliza como precursor para la síntesis de semiconductores poliméricos en aplicaciones OLED . Los OLED se utilizan ampliamente en tecnologías de visualización e iluminación debido a su alta eficiencia y brillo. La capacidad del compuesto para emitir luz cuando se aplica una corriente eléctrica lo hace adecuado para su uso en OLED, donde puede proporcionar un espectro de colores en función de la entrada eléctrica y los materiales específicos utilizados.

Dispositivos Fotovoltaicos

El oligómero relacionado, 9,9,9′,9′,9″,9″-hexakis(octil)-2,7′,2′,7″-trifluoreno, muestra potencial en la captación de luz solar para células solares poliméricas . Sus propiedades fotofísicas le permiten absorber un amplio espectro de luz solar, lo cual es crucial para una conversión eficiente de energía solar.

Láseres de Retroalimentación Distribuida (DFB)

La investigación ha explorado el uso de la estructura central de este compuesto, 9,9-dioctil-9H-fluoreno, en el diseño de láseres DFB . Estos láseres son importantes en los sistemas de comunicación óptica y diversas aplicaciones de detección. Las propiedades ópticas del compuesto, como su índice de refracción y su banda prohibida, son esenciales para el diseño efectivo de estos láseres.

Transistores de Efecto de Campo Orgánicos (OFET)

Como precursor en la síntesis de semiconductores poliméricos, este compuesto también es aplicable en OFET . Los OFET son componentes críticos en la electrónica flexible y tienen aplicaciones en sensores, pantallas y circuitos integrados.

Intercapa de Semiconductor Orgánico

El compuesto se ha sintetizado y utilizado como intercapa en diodos Au/n-Si . Esta aplicación es significativa para mejorar el rendimiento de los contactos metal-semiconductor, que son fundamentales en dispositivos como LED, transistores y circuitos integrados.

Dispositivos Fosforescentes

Sirve como material huésped para dispositivos fosforescentes rojos y verdes procesados en solución de manera eficiente . Los materiales fosforescentes son importantes en el desarrollo de tecnologías de visualización y sistemas de iluminación debido a sus propiedades de larga postluminiscencia.

Mecanismo De Acción

Target of Action

The primary target of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) is the synthesis of polymer semiconductors . It is used as a precursor in the application of OLED (Organic Light Emitting Diodes), PLED (Polymer Light Emitting Diodes), OFET (Organic Field-Effect Transistors), and Polymer Solar Cells .

Mode of Action

This compound interacts with its targets by being incorporated into the structure of the semiconducting polymers. Its rigid, conjugated structure contributes to the strong blue fluorescence observed in Polyfluorenes (PFs), which are important PLED materials .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of semiconducting polymers, which are used in various electronic applications .

Pharmacokinetics

Its physical properties such as solubility, melting point, and boiling point are important for its function . It is slightly soluble in water, has a melting point of 127.0 to 131.0 °C, and a predicted boiling point of 701.6±53.0 °C .

Result of Action

The result of the action of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) is the formation of semiconducting polymers that exhibit strong blue fluorescence . These polymers are used in the fabrication of OLEDs, PLEDs, OFETs, and Polymer Solar Cells .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent. For example, its solubility in water and its melting and boiling points suggest that it would be more effective in a warm, non-aqueous environment . Additionally, the stability and efficacy of the resulting semiconducting polymers can be affected by factors such as light, heat, and the presence of oxygen .

Safety and Hazards

The safety of “2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)” has not been fully studied, so general laboratory safety procedures should be followed when handling it . Avoid skin contact, inhalation, or ingestion of the product . If skin contact or discomfort occurs, rinse immediately or seek medical attention .

Propiedades

IUPAC Name |

2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-dioctylfluoren-2-yl]-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52B2O4/c1-3-5-7-9-11-13-21-35(22-14-12-10-8-6-4-2)33-27-29(36-38-23-15-24-39-36)17-19-31(33)32-20-18-30(28-34(32)35)37-40-25-16-26-41-37/h17-20,27-28H,3-16,21-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYXDWIILRESPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OCCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402605 | |

| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

317802-08-7 | |

| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) valuable in the synthesis of light-emitting polymers?

A: 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) is a versatile building block for creating polymers with desirable optical properties. [, ] Its structure allows it to participate in Suzuki copolymerization reactions, a common method for synthesizing conjugated polymers. Specifically, the dioxaborinane groups act as reactive sites that can readily form bonds with appropriate co-monomers, typically containing bromine atoms, such as those mentioned in the research papers. [, ] This leads to the formation of well-defined alternating copolymers where 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) units are interspersed with units derived from the co-monomer. The resulting polymers often exhibit blue light emission and possess wide optical bandgaps, making them suitable for applications in optoelectronic devices. [, ]

Q2: How does the incorporation of 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) influence the properties of the resulting polymers?

A2: The incorporation of 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) significantly influences the final properties of the synthesized copolymers. The research highlights two key impacts:

- Optical Properties: The fluorene core of the molecule contributes to the blue light emission observed in the resulting polymers. [, ] The wide optical bandgaps, reported as at least 2.93 eV, are also attributed to the structure of this building block. [] These properties are crucial for applications like light-emitting diodes (LEDs) and other optoelectronic devices.

- Microparticle Formation: The research demonstrates that copolymers incorporating 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) can form stable microparticles in water using a sonication-precipitation method. [] These microparticles retain the bright emission of the polymer, with the added benefit of enhanced quantum yields, reaching up to 0.84. [] This ability to form stable dispersions opens possibilities for applications in bioimaging and sensing.

Q3: Can the optical properties of these copolymers be further tuned, and how?

A: Yes, the research demonstrates that the optical properties, particularly the emission color, can be further tuned by creating composites of the copolymers with semiconductor nanocrystals. [, ] For example, combining the copolymers with cadmium telluride (CdTe) nanocrystals using the sonication-precipitation method allows for a wide range of emission colors beyond the original blue emission. [] This tunability arises from the interaction between the polymer and the nanocrystals, offering a simple and effective way to create materials with tailored optical properties for specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B1335143.png)

![2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B1335177.png)